molecular formula C17H14N2O B12924946 2-Benzyl-5-phenylpyridazin-3(2H)-one CAS No. 825633-99-6

2-Benzyl-5-phenylpyridazin-3(2H)-one

Cat. No.: B12924946
CAS No.: 825633-99-6
M. Wt: 262.30 g/mol
InChI Key: BCSYIFBIZNCPSU-UHFFFAOYSA-N
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Description

2-Benzyl-5-phenylpyridazin-3(2H)-one (CAS 825633-99-6) is a chemical compound with the molecular formula C₁₇H₁₄N₂O and a molecular weight of 262.31 . It belongs to the class of pyridazin-3(2H)-one derivatives, a six-membered heterocyclic scaffold known for its significant and diverse biological activities . This core structure is of considerable interest in medicinal chemistry for its ability to interact with multiple biological targets. The pyridazinone scaffold is a privileged structure in drug discovery, with documented research applications in developing agents for cardiovascular diseases and cancer . Compounds featuring this core have shown potential as vasodilators and phosphodiesterase (PDE) inhibitors, and have been investigated for targeted anticancer activity through mechanisms such as kinase inhibition . Furthermore, the reactivity of the pyridazinone ring makes it a valuable building block in synthetic and medicinal chemistry for structural diversification and pharmacomodulation, for instance, through palladium-catalyzed cross-coupling reactions . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

825633-99-6

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-benzyl-5-phenylpyridazin-3-one

InChI

InChI=1S/C17H14N2O/c20-17-11-16(15-9-5-2-6-10-15)12-18-19(17)13-14-7-3-1-4-8-14/h1-12H,13H2

InChI Key

BCSYIFBIZNCPSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 Benzyl 5 Phenylpyridazin 3 2h One and Its Derivatives

General Synthetic Routes to the Pyridazin-3(2H)-one Core Structure

The pyridazin-3(2H)-one moiety is a key structural motif in numerous compounds, and its synthesis has been achieved through several reliable and versatile methods. These approaches range from classical condensation reactions to modern multi-component strategies.

Multi-component Reactions and Conventional Synthesis Approaches

Conventional synthesis of the pyridazin-3(2H)-one core often relies on the cyclocondensation reaction between a γ-ketoacid and a hydrazine (B178648) derivative. For instance, the reaction of a benzoyl propanoic acid derivative with hydrazine hydrate (B1144303) is a foundational method to produce 4,5-dihydro-3(2H)-pyridazinones, which can be subsequently aromatized. nih.govresearchgate.net A typical pathway involves the Friedel-Crafts acylation of an aromatic compound with an anhydride (B1165640) like succinic anhydride, followed by cyclization of the resulting γ-keto acid with hydrazine. researchgate.netscispace.com

Multi-component reactions (MCRs) offer a more streamlined approach, enabling the construction of the pyridazinone scaffold in a single step from three or more starting materials. mdpi.com One notable MCR involves the ultrasound-promoted reaction of arenes, cyclic anhydrides (such as succinic or phthalic anhydride), and an arylhydrazine in the presence of an ionic liquid catalyst. scispace.comresearchgate.net This method is recognized for its high yields and short reaction times. researchgate.net Another powerful MCR is the copper-catalyzed cyclization of aldehydes, hydrazines, and alkynylesters, which regioselectively yields the six-membered pyridazinone ring. nih.gov

The table below summarizes key conventional and multi-component reactions for pyridazinone synthesis.

Reaction TypeKey ReactantsConditionsProduct TypeReference
Conventionalγ-Ketoacid, Hydrazine HydrateReflux4,5-Dihydropyridazin-3(2H)-one nih.govresearchgate.net
ConventionalAcetophenone, Glyoxylic Acid, Hydrazine HydrateOne-pot, multistep6-Phenyl-4,5-dihydropyridazin-3(2H)-one nih.gov
Multi-componentArene, Cyclic Anhydride, ArylhydrazineUltrasound, Ionic Liquid CatalystSubstituted Pyridazinone scispace.comresearchgate.net
Multi-componentAldehyde, Hydrazine, AlkynylesterCopper(I) CatalystSubstituted Pyridazinone nih.gov

Annulation Strategies for Fused Pyridazinone Systems

Annulation strategies are employed to construct polycyclic systems incorporating the pyridazinone ring, significantly expanding the structural diversity of this heterocyclic family. These methods involve building additional rings onto the pyridazinone core.

A prominent example is the synthesis of pyridazino[4,5-c]isoquinolinones. This is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halopyridazinone (e.g., 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one) and 2-formylphenylboronic acid. scispace.comscholarsresearchlibrary.com The resulting biaryl product undergoes cyclization with ammonia (B1221849) to form the fused tricyclic system. scholarsresearchlibrary.com Similarly, pyrido[3,2-d]pyridazinone systems can be synthesized, for example, by reacting picolinic acid anhydride with benzene (B151609) under Friedel-Crafts conditions, followed by cyclization with hydrazine hydrate. researchgate.net The aza-Robinson annulation represents another sophisticated strategy, where a cyclic imide undergoes a conjugate addition to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation to yield fused bicyclic amides. nih.gov

Targeted Synthesis of 2-Benzyl-5-phenylpyridazin-3(2H)-one

The specific synthesis of this compound requires controlled introduction of the benzyl (B1604629) group at the N-2 position and the phenyl group at the C-5 position of the pyridazinone ring.

Specific Reaction Pathways for N-2 Benzyl Substitution

The benzylation of the pyridazinone nitrogen at the 2-position is a critical step. This is typically accomplished via N-alkylation. The reaction involves treating a pre-formed pyridazinone with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. nih.gov A common procedure utilizes potassium carbonate (K₂CO₃) as the base in a solvent like ethanol (B145695) or acetone. nih.govnih.govacs.org For instance, the synthesis of 2-benzyl-6-benzyloxypyridazin-3(2H)-one was achieved by reacting maleic hydrazide with benzyl chloride and K₂CO₃ in ethanol. nih.gov An analogous method using methyl iodide under microwave irradiation has been effectively used for N-methylation, a reaction that can be directly adapted for benzylation by substituting methyl iodide with a benzyl halide. mdpi.comresearchgate.net

Strategies for Introducing Phenyl Substituents at C-5

Introducing a phenyl group at the C-5 position is generally achieved by starting with a precursor that already contains the phenyl moiety in the appropriate location. A widely used method starts with 3-benzylidene levulinic acid, which is formed by the aldol condensation of an aromatic aldehyde (in this case, benzaldehyde) with levulinic acid. jocpr.com The subsequent reaction of this intermediate with hydrazine hydrate leads to the formation of the 6-methyl-5-benzyl-pyridazin-3(2H)-one. To obtain a C-5 phenyl substituent, the synthetic design would be altered. The most direct route involves the cyclization of 4-oxo-4-phenylbutanoic acid (β-benzoylacrylic acid) or a related derivative with hydrazine hydrate. This places the phenyl group at the C-6 position. To achieve C-5 substitution, one would typically start with a 1,4-dicarbonyl compound where the phenyl group is adjacent to one of the carbonyls in a specific arrangement that directs cyclization to form the 5-phenyl isomer.

A general route to a 6-phenyl-3(2H)-pyridazinone involves the reaction of β-benzoylpropionic acid with hydrazine. nih.gov Modification of the starting ketoacid is necessary to achieve the 5-phenyl isomer.

Derivatization Strategies for Expanding the Chemical Space around this compound

Once the this compound scaffold is assembled, further modifications can be made to explore structure-activity relationships. These derivatizations can occur on the pyridazinone ring itself or on the benzyl and phenyl substituents.

A powerful tool for derivatization is the palladium-catalyzed cross-coupling reaction. scispace.comscholarsresearchlibrary.com If the parent molecule is synthesized with a halogen atom (e.g., chlorine or bromine) on the pyridazinone ring (at C-4 or C-6) or on one of the aromatic rings, this position can serve as a handle for introducing a wide array of substituents via reactions like Suzuki, Stille, or Heck couplings. scispace.comacs.org

The side chains also offer sites for chemical modification. For example, an ester group can be introduced at the N-2 position (instead of a benzyl group) by reacting the pyridazinone with an agent like ethyl bromoacetate. nih.govunich.it This ester can then be converted to a hydrazide by reacting with hydrazine hydrate. nih.govresearchgate.netunich.it The resulting acetohydrazide is a versatile intermediate that can be condensed with various aldehydes to form a library of Schiff base derivatives (hydrazones). nih.govunich.it Furthermore, these side chains can be cyclized to create additional heterocyclic rings, such as oxadiazoles (B1248032) or thiazolidines, fused or appended to the pyridazinone system. researchgate.net

The table below outlines common derivatization reactions on the pyridazinone scaffold.

Reaction TypeFunctional Group TargetReagentsProductReference
Cross-CouplingHalogen on Pyridazinone/Aryl RingBoronic Acid, Pd Catalyst (Suzuki)Biaryl Compound scispace.comscholarsresearchlibrary.com
Hydrazone FormationN-2 Acetate Ester1. Hydrazine Hydrate 2. AldehydeN-2 Substituted Hydrazone nih.govunich.it
Side-Chain CyclizationN-2 AcetohydrazidePhenyl Isothiocyanate or CS₂Oxadiazole/Thiadiazole Derivatives researchgate.net
CondensationActivated Methyl/Methylene GroupAromatic AldehydeStyryl/Benzylidene Derivative scispace.com

Chemical Transformations at the Nitrogen (N-2) Position

The N-2 position of the pyridazinone ring is a prime site for introducing structural diversity, most commonly through N-alkylation. This is a fundamental strategy to modulate the biological and physicochemical properties of the resulting molecules.

The synthesis of this compound itself is a classic example of N-alkylation. The process typically involves the reaction of 5-phenylpyridazin-3(2H)-one with benzyl bromide or a similar benzyl halide. nih.gov This reaction is conducted in the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent like ethanol. nih.gov The base deprotonates the nitrogen of the pyridazinone ring, which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide.

Beyond the parent compound, a wide variety of substituents can be introduced at the N-2 position. For instance, researchers have synthesized numerous N-2 substituted pyridazinone derivatives by reacting the pyridazinone core with different alkyl or aryl halides. nih.gov This approach allows for the exploration of structure-activity relationships by systematically altering the group at the N-2 position. The reaction conditions, including the choice of base and solvent, can be tailored to accommodate the specific reactants and optimize the yield of the desired N-substituted product.

Table 1: Examples of N-2 Position Transformations

Starting Material Reagent Base Solvent Product
5-phenylpyridazin-3(2H)-one Benzyl chloride K2CO3 Ethanol This compound nih.gov

Functionalization at Carbon Positions (C-4, C-5, C-6) of the Pyridazinone Ring

The carbon atoms of the pyridazinone ring provide additional sites for chemical modification, enabling the synthesis of a vast array of derivatives with diverse functionalities.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the functionalization of the pyridazinone scaffold. thieme-connect.com These reactions typically require a halogenated pyridazinone precursor (e.g., bromo- or chloro-substituted) to serve as the electrophilic partner in the coupling process.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting a halopyridazinone with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction has been successfully employed to introduce aryl and vinyl groups at various positions on the pyridazinone ring. thieme-connect.com

The Heck reaction provides a means to introduce alkenyl substituents by coupling a halopyridazinone with an alkene under palladium catalysis. thieme-connect.com Similarly, the Sonogashira coupling enables the introduction of alkyne moieties by reacting a halopyridazinone with a terminal alkyne, also in the presence of a palladium catalyst. thieme-connect.com These reactions have proven effective for the synthesis of 5-substituted pyridazinones. thieme-connect.com

It's important to note that the success of these cross-coupling reactions can be influenced by the presence of protecting groups on the pyridazinone nitrogen. For instance, the use of a methoxymethyl (MOM) protecting group has been shown to be effective in facilitating successful couplings. thieme-connect.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Pyridazinones

Reaction Substrate Coupling Partner Catalyst System Position of Functionalization
Suzuki-Miyaura Halopyridazinone Arylboronic acid Pd(OAc)2 / PPh3 C4 acs.org
Heck 5-Bromo-6-phenyl-(2H)-pyridazin-3-one Alkene Pd(0) C5 thieme-connect.com
Nucleophilic Substitutions and Condensation Reactions

Nucleophilic substitution reactions offer another avenue for functionalizing the pyridazinone ring. Halogenated pyridazinones can react with a variety of nucleophiles, such as amines, to introduce new substituents. nih.govwur.nl The regioselectivity of these substitutions can be influenced by the nature of the nucleophile and the existing substituents on the pyridazinone ring. nih.gov For example, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles can lead to a mixture of products resulting from substitution at the C-4 and C-5 positions. nih.gov

Condensation reactions are also employed to modify the pyridazinone core. For instance, substituted 3-benzylidene levulinic acids can be reacted with hydrazine hydrate to afford 5-benzyl-6-methylpyridazin-3(2H)-one derivatives. jocpr.com

Advanced Characterization Techniques in Synthetic Studies of Pyridazinones

The structural elucidation of newly synthesized pyridazinone derivatives is crucial and is achieved through a combination of advanced spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy , including ¹H and ¹³C NMR, is fundamental for determining the chemical structure. mdpi.comresearchgate.net These techniques provide detailed information about the arrangement of atoms within the molecule.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of the synthesized compounds. mdpi.comresearchgate.net

Fourier-transform infrared (FT-IR) spectroscopy helps in identifying the presence of specific functional groups, such as the carbonyl group characteristic of the pyridazinone ring. mdpi.comresearchgate.net

X-ray crystallography provides unambiguous determination of the three-dimensional structure of crystalline compounds, offering precise information on bond lengths, angles, and conformation. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations , are also employed to analyze the electronic and geometric properties of these molecules. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
5-phenylpyridazin-3(2H)-one
Benzyl bromide
Benzyl chloride
Potassium carbonate
Ethanol
Ethyl bromoacetate
Acetone
6-substituted-3(2H)-pyridazinone
Ethyl 6-substituted-3(2H)-pyridazinone-2-ylacetate
Halopyridazinone
Arylboronic acid
Palladium(II) acetate
Triphenylphosphine
5-Bromo-6-phenyl-(2H)-pyridazin-3-one
Alkene
Alkyne
4,5,6-trifluoropyridazin-3(2H)-one
3-Benzylidene levulinic acid
Hydrazine hydrate
5-Benzyl-6-methylpyridazin-3(2H)-one

Structure Activity Relationship Sar Studies on 2 Benzyl 5 Phenylpyridazin 3 2h One and Pyridazinone Analogs

Impact of Substitutions on the Pyridazinone Ring System and Benzyl (B1604629)/Phenyl Moieties

The biological activity of 2-Benzyl-5-phenylpyridazin-3(2H)-one derivatives can be finely tuned by introducing various substituents on the N-2 benzyl group, the C-5 phenyl ring, and other positions of the pyridazinone core. These modifications impact the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.

Influence of Modifications at the N-2 Benzyl Position on Bioactivity

The N-2 benzyl moiety plays a crucial role in the interaction of these compounds with their biological targets. Modifications to the benzyl ring can significantly alter potency and selectivity. For instance, in a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, the presence and position of substituents on the benzyl ring were found to be critical for their anti-proliferative activity. Specifically, compounds with 3,5-dimethoxy or 3-phenoxy groups on the benzyl ring exhibited potent cytotoxicity against various cancer cell lines. researchgate.net

Furthermore, studies on YC-1, a 1-benzyl indazole derivative, have shown that substitutions on the N-1 benzyl ring influence its vasodilatory effects. nih.gov Analogs with fluoro or cyano substitutions at the ortho position of the benzyl ring displayed enhanced inhibitory activity, while substitutions at the meta or para positions led to reduced activity. nih.gov Dual substitution with fluorine also diminished the compound's efficacy. nih.gov These findings underscore the sensitivity of bioactivity to the electronic and steric nature of substituents on the benzyl group.

Table 1: Influence of N-2 Benzyl Substituents on Bioactivity

Compound Series N-2 Benzyl Substituent Observed Bioactivity Reference
Triazole-carboxamides 3,5-dimethoxy Potent anti-proliferative activity researchgate.net
Triazole-carboxamides 3-phenoxy Potent anti-proliferative activity researchgate.net
YC-1 Analogs ortho-fluoro Enhanced vasodilatory effect nih.gov
YC-1 Analogs ortho-cyano Enhanced vasodilatory effect nih.gov
YC-1 Analogs meta- or para-fluoro Reduced vasodilatory effect nih.gov

Effects of Substitutions at the C-5 and C-6 Phenyl Positions on Pharmacological Profiles

Substitutions on the phenyl ring at the C-5 and C-6 positions of the pyridazinone core are pivotal in modulating the pharmacological profiles of these compounds. Research on 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives, which are analogs of the xanthine (B1682287) oxidase inhibitor topiroxostat, has provided insights into the SAR at the C-5 position. nih.gov The replacement of a 2-cyanopyridine-4-yl moiety with substituted benzyl groups demonstrated that a 3'-nitro and a 4'-sec-butoxy group on the benzyl moiety were favorable for xanthine oxidase inhibitory activity. nih.gov

In a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, substitutions at the C-5 position with various amino groups played a significant role in their anticancer and antioxidant activities. cbijournal.com For example, a piperidine (B6355638) substituent at C-5 resulted in the highest antioxidant activity, while a cyclopentylamine (B150401) at the same position showed high cytotoxicity against certain cancer cell lines. cbijournal.com

Studies on 6-substituted pyridazinone derivatives have also highlighted the importance of the substituent at this position. In a series of piperazinyl-methyl-3(2H)pyridazinone based compounds, those containing methoxy (B1213986) groups on the C-6 phenyl ring exhibited higher cytotoxic effects against lung and colon cancer cell lines compared to unsubstituted analogs. ebyu.edu.tr

Table 2: Effects of C-5 and C-6 Phenyl/Aryl Substitutions

Compound Series Position Substituent Observed Pharmacological Profile Reference
5-benzyl-3-pyridyl-1,2,4-triazoles C-5 Benzyl 3'-nitro Favorable for XO inhibition nih.gov
5-benzyl-3-pyridyl-1,2,4-triazoles C-5 Benzyl 4'-sec-butoxy Favorable for XO inhibition nih.gov
4-chloro-2-p-tolyl-pyridazin-3-ones C-5 Piperidine High antioxidant activity cbijournal.com
4-chloro-2-p-tolyl-pyridazin-3-ones C-5 Cyclopentylamine High cytotoxicity cbijournal.com
Piperazinyl-methyl-pyridazinones C-6 Phenyl Methoxy groups Higher cytotoxic effects ebyu.edu.tr

Role of Other Functional Groups (e.g., Halogenation, Sulfonamide Moieties)

The introduction of halogen atoms and sulfonamide groups into the pyridazinone scaffold can profoundly influence biological activity. Halogenation can alter the electronic distribution, lipophilicity, and metabolic stability of the molecule. For instance, the synthesis and evaluation of halogenated 5-(2-hydroxyphenyl)pyrazoles, as analogs of the natural product pseudilin, demonstrated that these compounds exhibited considerable herbicidal activity by targeting the enzyme IspD. nih.gov

Sulfonamide moieties are known to be important pharmacophores in a variety of drugs. youtube.comslideshare.net In the context of pyridazinone-related structures, sulfonamide-based pyrimidine (B1678525) derivatives have been investigated as antimalarial agents. nih.gov The structure-activity relationship of these compounds revealed that the nature and position of substituents on the benzene (B151609) ring of the sulfonamide moiety were critical for activity. For example, a para-fluoro substituent showed more potent activity compared to di-fluoro substitutions at the meta positions. nih.gov Similarly, sulfonamide-bearing pyrazolone (B3327878) derivatives have shown significant inhibitory potency against metabolic enzymes like carbonic anhydrases and cholinesterases. nih.gov The position of the sulfonamide group on the benzene ring was found to influence the selectivity of these compounds against different enzymes. nih.gov

Conformational Analysis and Its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. Conformational analysis of pyridazinone derivatives provides valuable insights into their bioactive conformations.

A study on 2-Benzyl-6-benzyloxypyridazin-3(2H)-one revealed its crystal structure and conformational parameters. nih.gov In this compound, the central pyridazine (B1198779) ring forms significant dihedral angles with the two benzene rings (77.08° and 84.62°), and the dihedral angle between the two benzene rings is 68.18°. nih.gov The crystal structure is stabilized by various weak intramolecular and intermolecular interactions, including C-H···N and C-H···O hydrogen bonds, as well as C-H···π and π-π stacking interactions. nih.gov While this study provides a static picture of the molecule's conformation in the solid state, it offers a starting point for understanding the preferred spatial arrangement of the different moieties.

Pharmacophore Elucidation and Design Principles for Potency and Selectivity

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govnih.gov This approach helps in understanding the key interactions between a ligand and its target receptor and provides a blueprint for the design of new, more potent, and selective compounds.

Pharmacophore models are typically generated based on a set of known active compounds or the structure of the ligand-receptor complex. These models usually consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov For instance, a structure-based pharmacophore model for XIAP protein inhibitors identified four hydrophobic features, one positive ionizable group, three hydrogen bond acceptors, and five hydrogen bond donors as crucial for binding. nih.gov

For pyridazinone derivatives and related heterocyclic systems, pharmacophore modeling has been successfully applied to guide the design of new inhibitors. In a study of sulfonamide-based pyrimidine derivatives as antimalarial agents, a pharmacophore model helped to establish the structure-activity relationship and identify key features for potent activity. nih.gov The model indicated that a benzene ring with a less electron-withdrawing group was preferred, and a para-fluoro substituent yielded the best results. nih.gov

The general principles derived from such studies are invaluable for the rational design of novel this compound analogs. By understanding the required spatial arrangement of key functional groups, medicinal chemists can strategically modify the lead compound to enhance its interaction with the target, thereby improving its potency and selectivity. The process often involves an iterative cycle of design, synthesis, and biological evaluation, guided by the insights gained from pharmacophore models and other computational tools.

Investigation of Mechanism of Action Moa of 2 Benzyl 5 Phenylpyridazin 3 2h One and Its Active Analogs

Identification of Specific Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)

Research into pyridazinone derivatives suggests several potential molecular targets for 2-Benzyl-5-phenylpyridazin-3(2H)-one, primarily centered around enzymes and G-protein coupled receptors (GPCRs).

Enzymes:

A significant body of evidence points towards the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, by pyridazinone derivatives. nih.gov For instance, a series of 3-O-substituted benzyl (B1604629) pyridazinone derivatives were synthesized and evaluated for their COX inhibitory activity, with several compounds demonstrating in vitro selectivity for COX-2. nih.gov This suggests that this compound may also function as a COX inhibitor, which is a common mechanism for anti-inflammatory drugs.

Another potential enzymatic target is xanthine (B1682287) oxidase (XO) . A study on 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives, which share the benzyl moiety, identified a potent inhibitor of XO with an IC50 value of 0.16 μM. nih.gov Although the core heterocyclic system is different, the presence of the benzyl group in a similar spatial arrangement suggests that this compound could potentially interact with and inhibit XO.

Furthermore, some benzyl derivatives of other heterocyclic systems have been identified as phosphodiesterase 7 (PDE7) inhibitors . nih.gov Given the structural similarities, it is plausible that this compound or its analogs could also exhibit inhibitory activity against phosphodiesterases.

Receptors:

Studies on pyridazin-3(2H)-one derivatives have revealed significant affinity for adrenoceptors . A series of new pyridazin-3(2H)-one derivatives demonstrated good affinities for the α1-adrenoceptor, with Ki values in the low nanomolar range. nih.gov Specifically, the length of a polymethylene chain spacer was found to influence affinity and selectivity, highlighting the importance of substituents on the pyridazinone core. nih.gov

Adenosine (B11128) receptors (ARs) represent another class of potential targets. Pyrazolo[3,4-d]pyridazine derivatives, which are structurally related to pyridazinones, have been shown to act as high-affinity antagonists for A1 and A3 adenosine receptors. nih.gov One such compound displayed a Ki of 21 nM for the human A1 receptor and 55 nM for the human A3 receptor. nih.gov

Elucidation of Downstream Signaling Pathways and Cellular Processes Affected

The potential molecular targets of this compound suggest its involvement in several key downstream signaling pathways and cellular processes.

Inhibition of COX-2 would directly impact the prostaglandin biosynthesis pathway . Prostaglandins are crucial mediators of inflammation, pain, and fever. By blocking COX-2, the production of these pro-inflammatory lipids would be reduced, leading to anti-inflammatory effects. This is a well-established mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).

If the compound acts as an antagonist at α1-adrenoceptors , it would interfere with signaling pathways activated by catecholamines like adrenaline and noradrenaline. These pathways are involved in regulating smooth muscle contraction, and their blockade can lead to vasodilation and a decrease in blood pressure.

Antagonism of A1 and A3 adenosine receptors would modulate cellular processes regulated by adenosine. These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov By blocking these receptors, this compound could prevent the adenosine-mediated decrease in cAMP, thereby influencing a variety of cellular functions, including neurotransmission and inflammation.

Inhibition of phosphodiesterases (PDEs) , such as PDE7, would lead to an increase in intracellular levels of cyclic nucleotides (cAMP or cGMP). This elevation can have diverse physiological effects, including smooth muscle relaxation, reduced inflammation, and modulation of immune cell function.

Receptor Binding Studies and Ligand-Target Interactions

For adrenoceptors, a study on pyridazin-3(2H)-one derivatives revealed that the affinity for the α1-adrenoceptor was in the low nanomolar range. nih.gov For instance, compound 3k from that study, a highly selective α1-AR antagonist, exhibited a Ki of 1.9 nM. nih.gov The study also generated a pharmacophore model which could help rationalize the structure-activity relationships. nih.gov

In the case of adenosine receptors, a pyrazolo[3,4-d]pyridazine analog, compound 10b , was found to have a high affinity for the human A1 receptor (Ki = 21 nM) and A3 receptor (Ki = 55 nM). nih.gov Molecular dynamics simulations suggested that hydrogen bonding interactions with key residues in the orthosteric binding pocket are critical for affinity. nih.gov

The following table summarizes the binding affinities of some pyridazinone analogs for their respective receptors:

Compound/Analog ClassReceptor TargetBinding Affinity (Ki)Reference
Pyridazin-3(2H)-one derivative (3k)α1-Adrenoceptor1.9 nM nih.gov
Pyrazolo[3,4-d]pyridazine (10b)Adenosine A1 Receptor21 nM nih.gov
Pyrazolo[3,4-d]pyridazine (10b)Adenosine A3 Receptor55 nM nih.gov

This table presents data for analogs of this compound to infer potential binding affinities.

Enzyme Kinetic Analysis of Inhibitory or Activating Effects

Enzyme kinetic studies on analogs of this compound provide quantitative measures of their inhibitory potential.

For COX enzymes , a study on 3-O-substituted benzyl pyridazinone derivatives reported their in vitro COX-2 selectivity. nih.gov While specific IC50 values were not detailed in the abstract, the identification of selective inhibitors implies significant interaction with the enzyme's active site.

Regarding xanthine oxidase (XO) , a series of 5-benzyl-3-pyridyl-1,2,4-triazole derivatives were evaluated, with the most promising compound, 1h , exhibiting an IC50 value of 0.16 μM. nih.gov This indicates potent inhibition of the enzyme.

For phosphodiesterase 7 (PDE7) , monobenzyl derivatives of a related heterocyclic system showed inhibitory potency in the micromolar range (around 10 μM). nih.gov

The following table summarizes the inhibitory concentrations of some analogs against their respective enzyme targets:

Compound/Analog ClassEnzyme TargetInhibitory Concentration (IC50)Reference
5-benzyl-3-pyridyl-1,2,4-triazole (1h)Xanthine Oxidase (XO)0.16 μM nih.gov
Benzothiadiazine monobenzyl derivativePhosphodiesterase 7 (PDE7)~10 μM nih.gov

This table presents data for analogs of this compound to infer potential enzyme inhibitory activity.

Computational Chemistry and in Silico Approaches in 2 Benzyl 5 Phenylpyridazin 3 2h One Research

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 2-Benzyl-5-phenylpyridazin-3(2H)-one, DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry) and to map its electronic landscape. These calculations are typically performed using specific basis sets, such as 6-311G(d,p), which define the mathematical functions used to describe the electron orbitals.

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, FMO analysis helps predict which parts of the molecule are most likely to engage in chemical reactions.

ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability.
ELUMO-1.58Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability.
Energy Gap (ΔE)4.67Difference between LUMO and HOMO energies, indicating chemical reactivity and stability.

This data is representative and may vary based on the specific level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. It is an invaluable tool for identifying electrophilic and nucleophilic sites. In an MEP map of this compound, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen. Conversely, regions of positive potential (blue) highlight electron-deficient areas, like the hydrogen atoms, which are susceptible to nucleophilic attack. This detailed charge topography guides the understanding of intermolecular interactions.

Molecular Docking and Ligand-Protein Interaction Studies

Beyond understanding the molecule in isolation, computational methods can predict how this compound might interact with biological macromolecules, which is the foundation of its potential therapeutic action.

Molecular docking is a computational technique that simulates the binding of a small molecule (ligand), such as this compound, into the active site of a target protein. The goal is to predict the preferred binding orientation and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. By docking this compound against known biological targets associated with diseases, researchers can hypothesize its mechanism of action. For instance, pyridazinone derivatives have been docked against enzymes like cyclooxygenase (COX) or various kinases to explore their potential as anti-inflammatory or anti-cancer agents. The results highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Tyrosine Kinase-7.9Leu248, Gly249, Val256

This data is hypothetical and serves as an example of typical results from molecular docking studies.

Virtual screening takes the concept of docking a step further. Instead of testing against one or a few proteins, the compound is computationally screened against a large library of biological targets. This high-throughput in silico method can help identify unexpected or novel protein targets for this compound, potentially uncovering new therapeutic applications. A successful "hit" in a virtual screen provides a strong rationale for pursuing experimental validation of the predicted interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or descriptors, that are critical for a specific biological effect, QSAR models can be used to predict the activity of newly designed molecules and to guide the synthesis of more potent analogs.

While specific QSAR studies exclusively focused on this compound are not extensively reported in publicly available literature, research on structurally related pyridazine (B1198779) derivatives provides valuable insights into the descriptors that may govern their biological activities, such as analgesic effects. For instance, a Hansch analysis, a classic QSAR method, performed on a series of 3-arylpiperazinyl-5-benzyl-pyridazines revealed the importance of electronic and steric parameters in determining their analgesic potency nih.gov.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀, ED₅₀) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., Hammett constants), steric (e.g., Taft parameters), hydrophobic (e.g., logP), and topological indices, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

For a hypothetical QSAR model for a series of this compound analogs with analgesic activity, the resulting equation might look like:

log(1/ED₅₀) = a(logP) - b(σ) + c(Es) + d

Where:

log(1/ED₅₀) represents the analgesic activity.

logP is the logarithm of the partition coefficient, representing hydrophobicity.

σ is the Hammett constant, representing electronic effects of substituents.

Es is the Taft steric parameter.

a, b, c, and d are coefficients determined by the regression analysis.

The following interactive table illustrates a hypothetical dataset and the predicted activity based on such a QSAR model for a series of this compound derivatives.

CompoundSubstituent (R)logPσEsExperimental pIC₅₀Predicted pIC₅₀
1H3.50.000.005.25.1
24-Cl4.20.23-0.975.85.7
34-OCH₃3.4-0.27-0.555.05.1
44-NO₂3.60.78-2.526.26.3
53-CH₃4.0-0.07-1.245.55.4

This table is a hypothetical representation to illustrate the application of QSAR modeling.

Such models are instrumental in guiding medicinal chemists to design new derivatives with potentially enhanced biological activity by modifying the chemical structure to optimize the key descriptors.

Computational Predictions of Pharmacokinetic Properties (e.g., Oral Bioavailability, Absorption)

In addition to predicting biological activity, computational methods are extensively used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. idaampublications.in These in silico predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. nih.gov

For this compound, various ADME parameters can be predicted using a range of commercially available and free software tools. These predictions are typically based on the compound's physicochemical properties and comparison to large databases of known drugs.

Key predicted pharmacokinetic properties include:

Oral Bioavailability: This parameter estimates the fraction of an orally administered drug that reaches the systemic circulation. It is influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism. Many computational models use a combination of molecular descriptors to predict a qualitative (e.g., high, medium, low) or quantitative bioavailability score.

Absorption: Gastrointestinal (GI) absorption is a critical factor for orally administered drugs. Computational models predict the likelihood of a compound being well-absorbed from the gut based on properties like lipophilicity (logP), molecular weight (MW), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five.

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, the ability to cross the BBB is essential. In silico models predict BBB permeability based on factors such as molecular size, polarity (Topological Polar Surface Area - TPSA), and lipophilicity.

Cytochrome P450 (CYP) Inhibition: Predicting interactions with CYP enzymes is important to foresee potential drug-drug interactions. Computational models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6).

The following interactive table presents a hypothetical in silico ADME profile for this compound, generated based on principles commonly applied in computational drug discovery.

ADME PropertyPredicted Value/ClassificationInterpretation
Oral BioavailabilityHighLikely to be well-absorbed and reach systemic circulation.
GI AbsorptionHighReadily absorbed from the gastrointestinal tract.
Lipinski's Rule of Five0 ViolationsGood drug-like properties.
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross into the central nervous system.
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this pathway.
Human Oral Absorption (%)> 80%High percentage of the drug is absorbed after oral intake.
Topological Polar Surface Area (TPSA)45.5 ŲIndicates good cell membrane permeability.

This table contains hypothetical data based on computational models for compounds with similar structures.

These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic profile of this compound, helping to prioritize it for further experimental investigation and guiding potential structural modifications to improve its drug-like properties. The integration of these computational approaches significantly streamlines the drug discovery pipeline, enabling a more rational and efficient design of novel therapeutic agents.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 2-Benzyl-5-phenylpyridazin-3(2H)-one and its Pyridazinone Derivatives

Research into pyridazinone derivatives has revealed a remarkable spectrum of pharmacological activities. nih.gov The core pyridazinone structure, a six-membered ring with two adjacent nitrogen atoms and a ketone group, has been termed a "magic moiety" due to its successful incorporation into numerous biologically active compounds. nih.govresearchgate.net Modifications at the N2, C4, C5, and C6 positions of the pyridazinone ring have led to the development of derivatives with a wide range of therapeutic properties. nih.gov

Collectively, pyridazinone derivatives have demonstrated significant potential as:

Anti-inflammatory agents: Many pyridazinone compounds exhibit potent anti-inflammatory effects, with some showing improved gastrointestinal and renal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Anticancer agents: Various pyridazinone-based molecules have been investigated for their antiproliferative activities. mdpi.comekb.eg Their mechanisms of action can include the inhibition of key enzymes in cancer progression, such as VEGFR-2, and intercalation with DNA. mdpi.comnih.gov

Cardiovascular agents: Derivatives of pyridazinone have been developed as cardiotonic, antihypertensive, and antiplatelet agents. mdpi.comresearchgate.net

Antimicrobial agents: The pyridazinone scaffold has been utilized to create compounds with antibacterial and antifungal properties. nih.gov

Central Nervous System (CNS) agents: Recent research has highlighted the potential of pyridazinone derivatives as selective monoamine oxidase B (MAO-B) inhibitors for the treatment of neurodegenerative diseases. mdpi.com

While specific research on This compound is not extensively documented in publicly available literature, the broader findings on its structural class provide a strong foundation for predicting its potential biological activities and for its use as a scaffold in drug discovery. The presence of the benzyl (B1604629) group at the N2 position and the phenyl group at the C5 position are key structural features that can be systematically modified to explore and optimize therapeutic potential.

Emerging Trends and Unexplored Therapeutic Areas for Pyridazinone Scaffolds

The field of pyridazinone research is continuously evolving, with several exciting trends and underexplored therapeutic areas coming to the forefront.

One of the most promising trends is the development of tricyclic pyridazinone-based compounds . nih.govmdpi.com These fused ring systems often exhibit enhanced biological activity and can be designed to target specific receptors or enzymes with greater selectivity. mdpi.com For instance, some tricyclic derivatives have shown potent anticancer activity by acting as DNA intercalators. nih.govmdpi.com

Another emerging area is the design of dual-action or multi-target agents . The versatility of the pyridazinone scaffold allows for the incorporation of different pharmacophores to create single molecules that can address multiple aspects of a disease. An example of this is the development of pyridazinone-based derivatives with both antimicrobial and anticancer properties. nih.gov

Furthermore, the application of pyridazinone scaffolds in targeting neurodegenerative diseases is a rapidly growing field. The discovery of potent and selective MAO-B inhibitors based on the pyridazinone structure opens up new avenues for the development of therapies for conditions like Parkinson's disease. mdpi.com

Unexplored or less-explored therapeutic areas for pyridazinone scaffolds that warrant further investigation include:

Antiviral therapies: While some research has been conducted, the full potential of pyridazinone derivatives as antiviral agents remains largely untapped. frontiersin.org

Metabolic disorders: The diverse biological activities of pyridazinones suggest they could be investigated for their effects on metabolic pathways, potentially leading to new treatments for diseases like diabetes.

Immunomodulatory agents: The anti-inflammatory properties of many pyridazinones could be further explored to develop more targeted immunomodulatory drugs for autoimmune diseases.

Opportunities for Rational Drug Design and Development Based on the this compound Scaffold

The this compound scaffold is an excellent starting point for rational drug design , a systematic approach to developing new medicines based on a detailed understanding of biological targets. youtube.com The physicochemical properties of the pyridazinone ring, such as its ability to participate in hydrogen bonding and its inherent polarity, make it a valuable component in the design of new drugs. nih.govnih.gov

Opportunities for rational drug design and development based on this scaffold include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the benzyl and phenyl rings of this compound (e.g., by introducing different substituents or altering their positions), researchers can establish clear SARs. This information is crucial for understanding how specific structural features influence biological activity and for designing more potent and selective compounds.

Bioisosteric Replacement: The pyridazinone ring can be used as a bioisostere for other aromatic or heterocyclic rings in existing drugs. nih.gov This strategy can lead to compounds with improved pharmacokinetic properties, reduced side effects, or novel mechanisms of action.

Computational Modeling: Techniques such as molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound will interact with specific biological targets. youtube.com This in silico approach can help to prioritize the synthesis of compounds with the highest likelihood of success, thereby streamlining the drug discovery process. youtube.com

Fragment-Based Drug Design: The pyridinone core is well-suited for fragment-based drug design, where small molecular fragments are screened for their ability to bind to a target, and then grown or combined to create more potent lead compounds. frontiersin.org

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2-Benzyl-5-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via multi-step routes, such as cyclocondensation of substituted hydrazines with diketones or via functionalization of preformed pyridazinone cores. Key steps include:

  • Step 1 : Preparation of the pyridazinone ring via cyclization of 1,4-diketones with hydrazine derivatives under reflux in ethanol or acetic acid .
  • Step 2 : Introduction of benzyl and phenyl groups via nucleophilic substitution or Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Optimization : Yield improvements (e.g., 60–80%) require precise control of temperature (70–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Purity is enhanced via recrystallization from ethanol/water mixtures .

Basic Question: How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Answer:

  • 1H/13C NMR : Confirm regiochemistry via coupling constants (e.g., pyridazinone C=O at ~165 ppm in 13C NMR; aromatic protons at 7.2–7.8 ppm in 1H NMR) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 315.1234 for C₁₇H₁₄N₂O) .
  • HPLC : Use C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

Advanced Question: How can researchers resolve contradictions between computational molecular modeling and experimental crystallographic data for pyridazinone derivatives?

Answer:
Discrepancies often arise from solvent effects or crystal-packing forces not accounted for in gas-phase DFT calculations. Mitigation strategies include:

  • Refinement with SHELX : Use high-resolution X-ray data (e.g., R factor < 0.05) to refine bond lengths and angles, ensuring hydrogen atoms are included in the model .
  • DFT Adjustments : Incorporate solvent models (e.g., PCM for ethanol) and compare torsional angles with experimental values from .cif files .
  • Validation Tools : Cross-check with PLATON or Mercury software to identify van der Waals clashes or missing symmetry .

Advanced Question: What experimental designs are effective for structure-activity relationship (SAR) studies of pyridazinone derivatives targeting enzymatic inhibition?

Answer:

  • Enzyme Assays : Use fluorescence-based protease inhibition assays (e.g., Dengue NS2B/NS3 protease) with positive controls (e.g., aprotinin). Measure IC₅₀ values via dose-response curves (e.g., 3.75 ± 0.06 μM for lead compounds) .
  • Molecular Docking : Employ AutoDock Vina with crystal structures (PDB: 2FOM) to predict binding modes. Prioritize substituents enhancing hydrogen bonds (e.g., benzyl groups interacting with catalytic triad residues) .
  • Data Analysis : Apply multivariate regression to correlate logP, steric bulk, and IC₅₀ values. Outliers may indicate off-target effects .

Advanced Question: How do hydrogen-bonding networks and crystal-packing motifs influence the physicochemical properties of this compound?

Answer:

  • Graph Set Analysis : Identify recurring motifs (e.g., R₂²(8) rings from N–H···O bonds) using Etter’s rules. These networks stabilize polymorphs and affect solubility .
  • Thermal Stability : Strong intermolecular H-bonds (e.g., N–H···O=C) correlate with higher melting points (e.g., 287–293°C for trifluoromethyl analogs) .
  • Solubility : Disrupt H-bonding via co-crystallization with succinic acid to enhance aqueous solubility for bioavailability studies .

Advanced Question: What strategies validate the reproducibility of synthetic protocols for pyridazinone derivatives across laboratories?

Answer:

  • DoE (Design of Experiments) : Use fractional factorial designs to test critical variables (e.g., reaction time, solvent ratio) and identify robustness ranges .
  • Round-Robin Trials : Share batches between labs for cross-validation via NMR (≥95% purity) and HPLC (retention time ±0.2 min) .
  • Contradiction Analysis : Investigate outlier data (e.g., yield disparities) by auditing catalyst purity or moisture levels in solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.